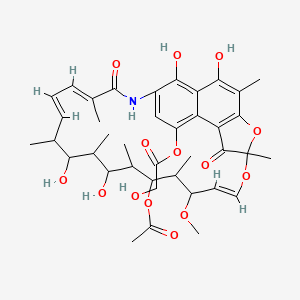

Rifamycin L

Description

Overview of Rifamycin (B1679328) Family and Ansamycins

The rifamycins (B7979662) are a group of antibiotics that are either naturally synthesized by the bacterium Amycolatopsis rifamycinica or created artificially. wikipedia.org They belong to a larger class of compounds known as ansamycins, which are characterized by a unique molecular structure consisting of an aromatic moiety bridged by an aliphatic chain, a feature that gives them a "handle-like" appearance (from the Latin ansa, meaning handle). wikipedia.org This structural motif is central to their biological activity. rcsb.org

The aromatic component of ansamycins can vary; in the case of rifamycins, it is a naphthalene (B1677914) or naphthoquinone ring system. wikipedia.orgacs.org The antibacterial action of rifamycins stems from their ability to inhibit bacterial DNA-dependent RNA synthesis by binding with high affinity to the prokaryotic RNA polymerase. wikipedia.orgdrugbank.com This mechanism is highly selective for bacterial enzymes, with poor affinity for the equivalent mammalian enzymes, which is a key factor in their therapeutic application. wikipedia.org

The rifamycin family includes well-known derivatives such as rifampicin (B610482) (also known as rifampin), rifabutin, rifapentine (B610483), and rifaximin, which are used to treat a variety of bacterial infections, most notably tuberculosis and leprosy. wikipedia.orgbionity.com

Historical Context of Rifamycin L Discovery and Isolation

The story of the rifamycins began in 1957 with their isolation from a fermentation culture of Streptomyces mediterranei (later reclassified as Amycolatopsis mediterranei and then Amycolatopsis rifamycinica) by scientists at the Lepetit Group in Milan, Italy. bionity.commicrobiologyresearch.orgnih.gov This initial work led to the discovery of a complex of related substances, including Rifamycin B, which was one of the first to be commercially introduced. bionity.com

This compound was identified through subsequent research into the biogenetic pathways of this antibiotic family. Specifically, it was found to be one of the products, alongside Rifamycin B and Rifamycin Y, when Rifamycin S was incubated with washed mycelium of Streptomyces mediterranei. jst.go.jp Its structure was determined to be the 4-glycolyl ester of Rifamycin SV. jst.go.jp This discovery was significant as it helped to elucidate the later steps in the biosynthesis of rifamycins, revealing the interconnectedness of the various forms. jst.go.jpcas.cn The glycolic acid portions of both Rifamycin B and this compound appear to share the same origin. jst.go.jp

Significance of this compound within the Rifamycin Class for Academic Study

The primary importance of this compound in an academic context lies in its role as a key intermediate in the biosynthesis of other rifamycins. jst.go.jp Its study has provided crucial insights into the enzymatic processes that govern the transformation of one rifamycin into another. For instance, research has shown that a transketolase is responsible for converting Rifamycin S into this compound by transferring a C2 keto-containing fragment. cas.cn Subsequently, a P450 enzyme catalyzes the transformation of this compound to Rifamycin O. cas.cn

These findings have not only revised previous biosynthetic models but have also unveiled novel enzymatic reactions, such as a unique C-O bond formation by a transketolase and an unusual ester-to-ether transformation by a P450 enzyme. cas.cn Understanding these intricate biosynthetic steps is of great interest for several reasons:

Strain Engineering: Knowledge of the biosynthetic pathway can be applied to engineer the producing microorganisms to enhance the yield of desired rifamycin compounds or to produce novel derivatives. cas.cn

Combinatorial Biosynthesis: The enzymes involved in these transformations represent a toolkit for synthetic biologists to create new antibiotic structures with potentially improved properties.

Understanding Resistance: While not a primary therapeutic, the study of the entire rifamycin family, including intermediates like this compound, contributes to a broader understanding of how these antibiotics function and how bacteria develop resistance. nih.govpnas.org

In essence, this compound serves as a molecular stepping stone, and its study illuminates the complex chemical factory within Amycolatopsis rifamycinica, offering valuable knowledge for the future development of this important class of antibiotics.

Data Tables

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C₃₉H₄₉NO₁₄ | 755.82 axios-research.com |

| Rifamycin B | C₃₉H₄₉NO₁₄ | 755.82 |

| Rifamycin S | C₃₇H₄₅NO₁₂ | 695.76 |

| Rifamycin SV | C₃₇H₄₇NO₁₂ | 697.78 wikipedia.org |

| Rifampicin | C₄₃H₅₈N₄O₁₂ | 822.94 |

| Rifabutin | C₄₆H₆₂N₄O₁₁ | 847.02 |

| Rifapentine | C₄₇H₆₄N₄O₁₂ | 877.04 |

| Rifaximin | C₄₃H₅₁N₃O₁₁ | 785.88 |

Structure

2D Structure

Properties

CAS No. |

26117-02-2 |

|---|---|

Molecular Formula |

C39H49NO14 |

Molecular Weight |

755.8 g/mol |

IUPAC Name |

[(9E,19E,21E)-13-acetyloxy-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-yl] 2-hydroxyacetate |

InChI |

InChI=1S/C39H49NO14/c1-17-11-10-12-18(2)38(49)40-24-15-26(53-27(43)16-41)28-29(34(24)47)33(46)22(6)36-30(28)37(48)39(8,54-36)51-14-13-25(50-9)19(3)35(52-23(7)42)21(5)32(45)20(4)31(17)44/h10-15,17,19-21,25,31-32,35,41,44-47H,16H2,1-9H3,(H,40,49)/b11-10+,14-13+,18-12+ |

InChI Key |

OCUBKDJIPNISSD-FWCOGNCZSA-N |

SMILES |

CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OC(=O)CO)C |

Isomeric SMILES |

CC1/C=C/C=C(/C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C/C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OC(=O)CO)\C |

Canonical SMILES |

CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OC(=O)CO)C |

Synonyms |

rifamycin L |

Origin of Product |

United States |

Biosynthesis of Rifamycin L

Producing Microorganisms: Amycolatopsis rifamycinica

The primary producer of rifamycins (B7979662), including Rifamycin (B1679328) L, is the actinobacterium Amycolatopsis rifamycinica. asm.orgwikipedia.orgdsmz.dedsmz.de This species was previously classified as Streptomyces mediterranei and later as Nocardia mediterranei. asm.orgnih.govasm.orgajol.info First isolated from a soil sample in France, this gram-positive bacterium is the main source for the industrial production of rifamycins. ajol.info Strains of A. rifamycinica, such as DSM 46095 and S699, are well-studied for their ability to synthesize these potent antibiotics. asm.orgnih.govasm.org

Precursor Compounds and Origin

The complex structure of Rifamycin L is built from several key precursor molecules, which are channeled from primary metabolic pathways within the bacterium. wikipedia.orgchimia.ch

The biosynthesis of the rifamycin scaffold begins with the uncommon starter unit, 3-Amino-5-hydroxybenzoic acid (AHBA). wikipedia.orgchimia.chnih.gov This aromatic compound forms the core of the naphthalenic chromophore of the rifamycin molecule. wikipedia.orgresearchgate.net AHBA is itself a product of a specialized metabolic route. nih.govwashington.eduuniprot.org The identification of AHBA as the direct precursor was a crucial step in understanding ansamycin (B12435341) biosynthesis. nih.gov

The starter unit, AHBA, originates from the shikimate pathway. wikipedia.orgchimia.ch This pathway is a central route in microorganisms and plants for the synthesis of aromatic amino acids. nih.govannualreviews.org Specifically, AHBA is formed through a novel branch of the shikimate pathway, sometimes referred to as the aminoshikimate pathway. washington.edunih.gov This pathway utilizes intermediates from early stages of the primary shikimate pathway to produce AHBA. chimia.channualreviews.org

Following the initiation by AHBA, the long aliphatic ansa chain of rifamycin is assembled by a Type I polyketide synthase (PKS). wikipedia.orgoup.comrasmusfrandsen.dk This large, multi-enzyme complex works in a modular fashion, adding building blocks sequentially to the growing polyketide chain. rasmusfrandsen.dknih.govnih.gov The rifamycin PKS is encoded by a large gene cluster and is responsible for the controlled condensation of acetate (B1210297) and propionate (B1217596) units. oup.comrcsb.org

The ansa chain, the aliphatic bridge characteristic of ansamycins, is constructed from acetate and propionate units. wikipedia.orgchimia.ch Isotopic labeling studies have shown that the rifamycin ansa chain is derived from two acetate units and eight propionate units. wikipedia.orgresearchgate.net These units are incorporated into the growing chain via their coenzyme A derivatives, malonyl-CoA and methylmalonyl-CoA, respectively, by the Type I PKS. chimia.ch

Enzymatic Steps and Genetic Clusters (rif cluster)

The entire biosynthetic process for rifamycins is encoded within a large gene cluster known as the rif cluster. wikipedia.orgfrontiersin.org This cluster contains all the necessary genes for the synthesis of AHBA, the assembly of the polyketide chain, and the subsequent modifications that lead to the final rifamycin products. washington.edufrontiersin.org

The rif gene cluster in A. rifamycinica is approximately 85-90 kb in size and includes the genes encoding the massive Type I polyketide synthase (rifA-rifE). asm.orgnih.govasm.orgnih.gov It also contains genes responsible for the synthesis of the AHBA starter unit (rifG through rifN). wikipedia.orgnih.gov For instance, rifK encodes the AHBA synthase, the terminal enzyme in AHBA formation. nih.govuniprot.orgfrontiersin.org

Recent research has elucidated the final steps in the biosynthesis leading from the common intermediate rifamycin S. The transketolase Rif15 transfers a C2 keto-containing fragment to rifamycin S, forming this compound. cas.cn Subsequently, the P450 enzyme Rif16 catalyzes the conversion of this compound to rifamycin O. cas.cn These late-stage enzymatic transformations are crucial for generating the diversity of rifamycin compounds. cas.cnnih.govnih.gov

Data Tables

Table 1: Key Precursor Compounds in this compound Biosynthesis

| Precursor Compound | Role in Biosynthesis | Origin Pathway |

| 3-Amino-5-hydroxybenzoic acid (AHBA) | Starter unit for the polyketide chain. wikipedia.orgnih.gov | Shikimate Pathway. chimia.chwashington.edu |

| Acetate | Extender unit for the ansa chain formation. wikipedia.orgchimia.ch | Acetyl-CoA. chimia.ch |

| Propionate | Extender unit for the ansa chain formation. wikipedia.orgchimia.ch | Methylmalonyl-CoA. chimia.ch |

| Rifamycin S | Intermediate precursor to this compound. cas.cnnih.gov | Rifamycin biosynthetic pathway. cas.cn |

Table 2: Selected Genes of the rif Cluster and Their Function

| Gene(s) | Encoded Enzyme/Protein | Function in Rifamycin Biosynthesis |

| rifA-rifE | Type I Polyketide Synthase (PKS). asm.orgnih.gov | Assembly of the ansa polyketide chain. oup.comnih.gov |

| rifG-N | AHBA biosynthesis enzymes. wikipedia.orgnih.gov | Synthesis of the 3-amino-5-hydroxybenzoic acid starter unit. nih.gov |

| rifK | AHBA synthase. nih.govfrontiersin.org | Catalyzes the final step in AHBA formation. nih.govuniprot.org |

| rif15 | Transketolase. cas.cnnih.gov | Transfers a C2 fragment to rifamycin S to form this compound. cas.cn |

| rif16 | P450 monooxygenase. cas.cnnih.gov | Catalyzes the transformation of this compound to rifamycin O. cas.cn |

rifG through rifN Genes for AHBA Biosynthesis

The biosynthesis of all rifamycins initiates with the formation of 3-amino-5-hydroxybenzoic acid (AHBA), an unusual starter unit derived from the aminoshikimate pathway. nih.govchemeurope.comchimia.ch A specific subset of genes within the rif cluster, from rifG to rifN, is responsible for synthesizing AHBA. wikipedia.orgoup.combionity.com These genes encode the enzymes that catalyze the conversion of precursors from primary metabolism into AHBA. nih.govresearchgate.net

The process begins with UDP-glucose. oup.com The synthesis involves a series of enzymatic reactions, including those catalyzed by an aminoDAHP synthase (RifH), aminoDHQ synthase (RifG), aminoDHQ dehydratase (RifJ), and AHBA synthase (RifK). oup.comresearchgate.net Other genes, such as rifL (oxidoreductase), rifM (phosphatase), and rifN (kinase), are involved in producing a key precursor for this pathway. oup.comresearchgate.net Specifically, RifN has been identified as a kanosamine kinase, which phosphorylates kanosamine to kanosamine-6-phosphate, establishing these as key intermediates in the formation of AHBA. researchgate.net

| Gene | Proposed Function in AHBA Biosynthesis |

| rifG | aminoDHQ synthase |

| rifH | aminoDAHP synthase |

| rifJ | aminoDHQ dehydratase |

| rifK | AHBA synthase; also involved in transamination |

| rifL | Oxidoreductase |

| rifM | Phosphatase (UDP-kanosamine phosphatase) |

| rifN | Kinase (kanosamine kinase) |

| Data sourced from multiple references. oup.comresearchgate.net |

Polyketide Synthase Modules (rifA-E)

Following the synthesis of the AHBA starter unit, a large, modular Type I polyketide synthase (PKS) is responsible for elongating the polyketide backbone. wikipedia.orgbionity.com This PKS is encoded by the genes rifA through rifE. mdpi.comnih.gov The entire synthase consists of ten modules distributed across five proteins (RifA-E). nih.govpnas.org The assembly process begins with the AHBA starter unit, which is extended through the sequential addition of two acetate and eight propionate units. wikipedia.orgchemeurope.com Each module is responsible for one cycle of chain elongation. The PKS operates in a processive manner, passing the growing polyketide chain from one module to the next until a linear undecaketide is fully assembled. pnas.orgpnas.org

| Gene | Encoded Protein / Modules | Function |

| rifA | Contains loading domain and first three modules | Initiates and performs the first three elongation steps |

| rifB | Contains the next three modules | Performs elongation steps 4, 5, and 6 |

| rifC | Contains one module | Performs elongation step 7 |

| rifD | Contains one module | Performs elongation step 8 |

| rifE | Contains the final two modules | Performs the final two elongation steps |

| Data sourced from multiple references. wikipedia.orgpnas.org |

Amide Synthase (rifF) and Macrolactam Formation

The rifamycin PKS system is notable for lacking a typical thioesterase (TE) domain at the end of the final module, which in other systems is responsible for releasing the completed polyketide chain. pnas.orgnih.gov Instead, the release and cyclization of the linear undecaketide are catalyzed by a separately encoded enzyme, RifF. wikipedia.orgnih.gov RifF is an amide synthase that catalyzes the formation of a macrolactam ring by creating an amide bond between the carboxyl group of the polyketide chain and the amino group of the AHBA starter unit. pnas.orgresearchgate.net This reaction releases the molecule from the PKS and forms the first macrocyclic intermediate, known as proansamycin X, which is the precursor to all rifamycins. nih.govnih.gov Inactivation of the rifF gene prevents rifamycin production and leads to the accumulation of the linear polyketide intermediates. pnas.orgnih.gov

Post-PKS Modification and Tailoring Enzymes

Once the fundamental macrocyclic structure of proansamycin X is formed, it undergoes a series of extensive post-PKS modifications. These tailoring reactions, catalyzed by a host of enzymes also encoded in the rif cluster, are responsible for generating the vast structural diversity observed within the rifamycin family. mdpi.comwikipedia.org These modifications include hydroxylations, dehydrogenations, O-methylation, and the addition of a glycolic acid moiety, ultimately leading to the various rifamycin compounds, including this compound. nih.govresearchgate.net

Conversion of Rifamycin S to Rifamycin B and L

Rifamycin S and its reduced form, Rifamycin SV, are central intermediates in the late stages of rifamycin biosynthesis. chimia.chpsu.edu The conversion of Rifamycin S into Rifamycin B and this compound is a critical branching point in the pathway. nih.gov For many years, it was hypothesized that Rifamycin O was a common precursor to both B and L, but this has been disproven. chimia.chnih.gov

Recent research has elucidated a new pathway where Rifamycin S is the direct precursor for this compound. nih.govcas.cn Incubation of Rifamycin S with washed mycelium of the producing organism leads to the formation of this compound. jst.go.jp The reaction involves the attachment of a two-carbon glycolic acid moiety to the C4 hydroxyl group of the naphthoquinone core, forming an ester linkage. cas.cnjst.go.jp This transformation establishes this compound as the 4-glycolyl ester of Rifamycin SV. jst.go.jp this compound is then further converted to Rifamycin B. nih.govcas.cn

Role of Thiamine-dependent Enzymes

The transformation of Rifamycin S into both Rifamycin B and L involves enzymes that are dependent on thiamine (B1217682) pyrophosphate (TPP), the active form of vitamin B1. chimia.chnih.gov This was demonstrated by experiments showing that the conversion process is completely inhibited by oxythiamine, a known thiamine antagonist. chimia.ch

Specifically, the formation of this compound from Rifamycin S is mediated by the transketolase Rif15, a TPP-dependent enzyme. nih.govcas.cn Transketolases are known to catalyze the transfer of a two-carbon ketol unit from a ketose donor to an aldose acceptor. frontiersin.orgnih.gov In this unique case, Rif15 transfers a C2 keto-containing fragment from a sugar donor directly to the Rifamycin S core, creating the glycolyl ester moiety of this compound. cas.cn This represents an unusual C-O bond formation reaction for a transketolase. cas.cn

Biogenetic Relationships with Other Rifamycins (e.g., Rifamycin SV, W, Z)

This compound is intricately connected within the complex network of late-stage rifamycin biosynthesis. The pathway generally proceeds from earlier intermediates to more complex, tailored products.

Proansamycin X : The first macrocyclic product released from the PKS by RifF. nih.gov

Rifamycin W : A key intermediate formed after initial post-PKS modifications of proansamycin X. nih.govnih.gov Washed mycelia can convert Rifamycin W into Rifamycin B, establishing it as a normal precursor in the pathway. nih.gov

Rifamycin SV : Further modifications of Rifamycin W, including rearrangement and methylation, lead to the formation of Rifamycin SV. nih.gov

Rifamycin S : This quinone form is in equilibrium with the hydroquinone (B1673460) Rifamycin SV and can be formed by spontaneous oxidation. cas.cn It serves as the immediate precursor to this compound. nih.govcas.cn

This compound : Formed by the esterification of Rifamycin S/SV at the C4 position with a glycolic acid moiety, a reaction catalyzed by the thiamine-dependent transketolase Rif15. cas.cnjst.go.jp

Rifamycin O and B : this compound is subsequently converted to Rifamycin O through an ester-to-ether rearrangement catalyzed by the P450 enzyme Rif16. nih.govcas.cn Rifamycin O is then non-enzymatically reduced to the final product, Rifamycin B. cas.cn

This pathway highlights this compound as a critical, albeit transient, intermediate positioned between the central precursor Rifamycin S and the downstream products Rifamycin O and B. nih.govcas.cn

Advanced Structural Characterization and Elucidation of Rifamycin L and Its Derivatives

Advanced Spectroscopic Techniques for Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the structure of organic molecules in solution. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments (e.g., COSY, HMBC) are employed to piece together the complex rifamycin (B1679328) skeleton. mdpi.com

Initial studies on rifamycins (B7979662) established the origin of the carbon skeleton using ¹³C NMR, showing the ansa chain is derived from acetate (B1210297) and propionate (B1217596) precursors, while the naphthalenic core comes from a propionate unit and a seven-carbon amino moiety. wikipedia.org For rifamycin derivatives, ¹H NMR spectra reveal characteristic signals for aromatic protons on the naphthoquinone core, multiple olefinic protons, and numerous oxygenated methines along the ansa chain. mdpi.com The ¹³C NMR spectrum confirms the presence of carbonyls (ketone and amide), carboxyls, and a series of sp² and sp³ hybridized carbons corresponding to the aromatic ring and the aliphatic chain. mdpi.comnih.gov

Two-dimensional NMR techniques are indispensable for establishing the precise connectivity. Homonuclear correlation spectroscopy (COSY) is used to identify proton-proton coupling networks, allowing for the tracing of the aliphatic ansa chain. mdpi.comnih.gov Heteronuclear Multiple Bond Correlation (HMBC) experiments are crucial for connecting different fragments of the molecule by identifying long-range (2-3 bond) correlations between protons and carbons. For instance, HMBC correlations from aromatic protons can confirm the substitution pattern on the naphthoquinone ring. mdpi.com The structures of numerous rifamycin derivatives, such as 8-deoxy-rifamycins and rifamycin W analogues, have been definitively elucidated through extensive 1D and 2D NMR data analysis. nih.govmdpi.com

Table 1: Representative ¹H and ¹³C NMR Data for a Rifamycin Derivative (Rifamycin W) Data sourced from a study on Rifamycin W analogues and may vary slightly based on solvent and specific derivative. nih.gov

| Position | ¹³C NMR (δc) | ¹H NMR (δH, mult., J in Hz) |

| 1 | 183.8 | - |

| 3 | 108.2 | 7.63 (s) |

| 4 | 186.5 | - |

| 5 | 122.6 | 7.05 (s) |

| 11 | 171.4 | - |

| 15 | 169.9 | - |

| 17 | 128.3 | 6.48 (d, 11.1) |

| 18 | 142.1 | 6.82 (dd, 15.0, 11.2) |

| 19 | 129.5 | 6.03 (dd, 15.1, 8.0) |

| 20 | 44.0 | 2.44 (m) |

| 21 | 75.6 | 3.76 (d, 9.8) |

| 23 | 83.5 | 3.65 (dd, 10.1, 2.6) |

| 25 | 72.7 | 4.21 (d, 4.9) |

| 27 | 74.5 | 3.55 (t, 9.6) |

| 29 | 134.2 | 6.68 (dd, 9.6, 1.2) |

| 30 | 10.6 | 1.94 (s) |

| 31 | 14.8 | 0.75 (d, 6.9) |

| 32 | 8.0 | 0.98 (d, 6.9) |

| 33 | 20.5 | 2.21 (s) |

| 34 | 14.9 | 1.05 (d, 7.0) |

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov The FT-IR spectrum of a rifamycin provides a characteristic fingerprint based on its functional groups. For example, the spectrum of rifampicin (B610482), a common derivative, shows distinct peaks corresponding to N-H and O-H stretching, C-H bonds, multiple carbonyl (C=O) groups from the amide and quinone, and aromatic C=C bonds. mdpi.comresearchgate.net This technique is valuable for confirming the presence of key structural motifs and for monitoring chemical modifications to the rifamycin scaffold. nih.gov

Table 2: Characteristic FT-IR Absorption Bands for Rifampicin Data is for the derivative Rifampicin and serves as a representative example for the rifamycin class. mdpi.comresearchgate.net

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3472 | N-H Stretching | Amide |

| ~2894 | C-H Stretching | Aliphatic C-H |

| ~1728 | C=O Stretching | Ester/Acetal Carbonyl |

| ~1629 | C=O Stretching | Amide/Quinone Carbonyl |

| ~1478 | C=C Stretching | Aromatic Ring |

| ~1379 | C-H Bending | CH₂ |

| ~1059 | C-O Stretching | Ether/Alcohol |

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. For rifamycins, high-resolution mass spectrometry (HRESIMS) is routinely used to determine the precise molecular formula of a new derivative by providing a highly accurate mass measurement. mdpi.commdpi.com For instance, the molecular formula of novel 8-deoxy-rifamycin derivatives was confidently established through their [M+H]⁺ or [M+Na]⁺ adduct ions in HRESIMS. mdpi.com Tandem mass spectrometry (MS/MS) can further be used to fragment the molecule, providing valuable structural information by analyzing the resulting daughter ions, which helps to confirm the sequence and modifications of the ansa chain. researchgate.netacs.org

X-ray Crystallography Studies of Rifamycin Derivatives

While spectroscopic methods provide invaluable data on molecular connectivity, X-ray crystallography offers the unambiguous, three-dimensional structure of a molecule in the solid state. mdpi.com By diffracting X-rays off a single crystal, it is possible to determine the precise spatial arrangement of every atom, including bond lengths, bond angles, and absolute stereochemistry.

Table 3: Example Crystallographic Data for a Rifamycin S Derivative Data obtained from a study on Rifamycin S dihydrate. nih.gov

| Parameter | Value |

| Chemical Formula | C₃₇H₄₅NO₁₂ · 2H₂O |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 13.010 |

| b (Å) | 14.236 |

| c (Å) | 20.571 |

| Volume (ų) | 3811.9 |

| Z (molecules/cell) | 4 |

Conformational Analysis and Molecular Rearrangements

The ansa chain of rifamycins is not rigid but possesses significant conformational flexibility, which is critical to its biological function. ubc.ca This flexibility primarily involves bending and twisting of the central part of the ansa chain. psu.edu Molecular modeling and crystallography have identified two principal conformations: an "open" form and a "closed" or "bent" form. researchgate.netresearchgate.net

The biologically active conformation, which binds to RNA polymerase, is the "open" form. acs.org In this conformation, several key hydroxyl groups on the ansa chain are positioned to form hydrogen bonds with the enzyme. acs.org Inactive rifamycins often exist in a "closed" conformation, and molecular mechanics calculations have shown that a significant energy barrier (around 15 kcal/mol for rifamycin O) must be overcome to rearrange into the active "open" state. acs.org

Molecular rearrangements are also a key feature of rifamycin chemistry and biosynthesis. For example, rifamycin B, a precursor, spontaneously oxidizes and rearranges in aqueous solution to form the more active rifamycin O and S. iupac.org Furthermore, biosynthetic studies have revealed complex enzymatic rearrangements of the polyketide backbone. The conversion of rifamycin W to rifamycin B, for instance, involves a crucial oxidative cleavage of a C-C double bond in the ansa chain, a reaction catalyzed by a cytochrome P450 monooxygenase. nih.govresearchgate.net Understanding these conformational dynamics and rearrangement pathways is essential for explaining the activity of naturally occurring rifamycins and for designing new synthetic analogues.

Molecular Mechanisms of Action and Target Interactions

Inhibition of Bacterial DNA-Dependent RNA Polymerase (RNAP)

The primary mechanism of action for rifamycins (B7979662), including Rifamycin (B1679328) L, is the inhibition of bacterial DNA-dependent RNA synthesis. wikipedia.orgnih.gov This is achieved by targeting the bacterial RNA polymerase, a multi-subunit enzyme responsible for transcription. mdpi.commdpi.com

Binding Site within the RNAP β-Subunit (RpoB)

Rifamycin L binds to a specific pocket on the β-subunit of the bacterial RNA polymerase, which is encoded by the rpoB gene. nih.govmdpi.comnih.gov This binding site is situated deep within the DNA/RNA channel of the enzyme, in close proximity to the active site but not directly at the catalytic center. nih.govnih.govrcsb.org The location of this binding pocket is highly conserved among various bacterial species. nih.gov

Steric Occlusion Mechanism of RNA Synthesis

The binding of this compound to the RNAP β-subunit results in the physical obstruction of the nascent RNA chain's exit path. wikipedia.orgrcsb.orgbiorxiv.org This "steric-occlusion" mechanism prevents the elongation of the RNA transcript beyond a length of two to three nucleotides. wikipedia.orgnih.govnih.gov Once the growing RNA chain reaches this critical length, its 5' end clashes with the bound rifamycin molecule, halting further synthesis and preventing the formation of a functional mRNA. rcsb.orgwikipedia.org If rifamycin binds to the polymerase after the initiation of chain elongation has already surpassed this short length, no inhibition is observed. wikipedia.orgnih.gov

Hydrogen Bonding and Molecular Interactions with RNAP

The high-affinity binding of rifamycins to the RNAP β-subunit is stabilized by a network of molecular interactions, primarily hydrogen bonds and van der Waals forces. nih.govrcsb.org Key interactions for rifamycins in general involve several amino acid residues within the binding pocket. nih.gov For instance, studies on rifampicin (B610482), a closely related derivative, show that hydroxyl groups on the ansa bridge and the naphthalene (B1677914) ring of the rifamycin molecule are crucial for forming hydrogen bonds with specific residues of the RpoB subunit. nih.govresearchgate.net These interactions anchor the antibiotic firmly in the binding pocket, facilitating the steric hindrance of the growing RNA chain. nih.govrcsb.org

Interaction with Eukaryotic Cells (Molecular Basis of Reduced Sensitivity)

Rifamycins exhibit a high degree of selectivity for prokaryotic RNAP over its eukaryotic counterpart. wikipedia.org The binding affinity of rifamycins for mammalian RNA polymerases is significantly lower, estimated to be at least 100 to 10,000 times weaker than for bacterial RNAP. nih.govdrugbank.com This disparity in binding affinity is the molecular basis for the reduced sensitivity of eukaryotic cells to the effects of rifamycins and accounts for their therapeutic utility as antibacterial agents. wikipedia.orgdrugbank.com The structural differences between the rifamycin-binding site in bacterial RpoB and the equivalent region in eukaryotic RNA polymerases prevent high-affinity interactions. nih.gov

Modulation of Cellular Pathways (e.g., PXR, NFκB) at a Molecular Level

Beyond its direct antibacterial action, rifamycin SV, the parent compound of many derivatives, has been shown to modulate host cellular pathways, notably the pregnane (B1235032) X receptor (PXR) and nuclear factor-kappa B (NF-κB) pathways. infectiologyjournal.comresearchgate.net

Pregnane X Receptor (PXR): Rifamycin SV can activate PXR, a nuclear receptor primarily expressed in the liver and intestine that regulates the expression of genes involved in xenobiotic metabolism and transport, such as CYP3A4 and P-glycoprotein (PgP). infectiologyjournal.comresearchgate.netfrontiersin.org This activation can influence the metabolism of other drugs. frontiersin.orgresearchgate.net

Nuclear Factor-kappa B (NF-κB): Rifamycin SV has also been demonstrated to inhibit the NF-κB signaling pathway, a key regulator of inflammation. infectiologyjournal.comresearchgate.net It can antagonize the activity of NF-κB induced by inflammatory stimuli. researchgate.net This inhibitory effect on NF-κB may occur independently of PXR activation and contributes to the anti-inflammatory properties observed for some rifamycins. infectiologyjournal.comresearchgate.net

Structure Activity Relationship Sar Studies of Rifamycin L and Analogs

Impact of Structural Modifications on Molecular Target Binding Affinity

The primary mechanism of action for rifamycins (B7979662) is the inhibition of bacterial transcription through high-affinity binding to the β-subunit of RNAP. sci-hub.sedrugbank.com This interaction physically obstructs the path of the elongating RNA transcript, preventing synthesis beyond a length of two to three nucleotides. sci-hub.seresearchgate.net The binding affinity of any rifamycin (B1679328) analog to the RNAP is a critical determinant of its antibacterial potency.

The three-dimensional structure of the rifamycin molecule is essential for its binding to the RNAP pocket. sci-hub.se This binding is primarily achieved through a series of hydrogen bonds and hydrophobic interactions. sci-hub.semdpi.com Structural modifications can significantly alter this binding affinity. For instance, the development of benzoxazinorifamycins, a subclass of rifamycins, was guided by the three-dimensional structures of rifamycins bound to RNAP. acs.org These analogs were designed to create additional contacts with the polymerase, resulting in some derivatives with superior binding affinity to both wild-type and rifampicin-resistant RNAP from Mycobacterium tuberculosis. nih.govacs.org

Analogs like Kanglemycin A, which possess unique modifications on the ansa chain, demonstrate an altered binding mode within the same RNAP pocket. asm.org These modifications allow for additional contacts with the enzyme, which can help overcome certain forms of resistance. asm.org Conversely, modifications that disrupt the essential three-dimensional shape necessary for productive binding, such as the enzymatic hydroxylation of the naphthoquinone core which untethers the ansa chain, lead to inactivation of the antibiotic. sci-hub.se

The following table summarizes the binding affinity and activity of selected rifamycin analogs against wild-type and resistant M. tuberculosis RNAP.

| Compound | Target RNAP | Relative Binding Affinity/Activity | Reference |

| Rifampicin (B610482) (RMP) | Wild-Type | Baseline | rcsb.org |

| Benzoxazinorifamycin (2b) | Wild-Type | Superior to RMP | acs.org |

| Benzoxazinorifamycin (2b) | RIF-Resistant Mutants | Superior to RMP | acs.org |

| Benzoxazinorifamycin (27a) | RIF-Resistant Mutant (S531L) | ~30-fold > RMP | rcsb.org |

| Kanglemycin A (KglA) | RIF-Resistant Mutant (S531L) | More effective than RMP | asm.org |

Role of Specific Functional Groups and Their Spatial Arrangement

The interaction between rifamycins and RNAP is highly dependent on a few key functional groups and their precise spatial orientation. nih.govpsu.edu The minimal structural requirements for antibacterial activity have been identified through extensive SAR studies. psu.edu

The most critical features are:

Two free hydroxyl groups at positions C-21 and C-23 on the ansa chain. psu.edu

Two polar groups (either hydroxyl or carbonyl) at positions C-1 and C-8 of the naphthoquinone nucleus. psu.edu

These four groups form critical hydrogen bonds with amino acid residues in the RNAP binding pocket. nih.govmdpi.com Specifically, the oxygens at C-1 and C-8 bond with residues like Gln513 and Arg529, respectively, while the hydroxyls at C-21 and C-23 interact with residues such as His526, Asp516, and Phe514 (numbering based on E. coli RNAP). nih.gov

The specific conformation of the ansa chain is crucial as it holds these four functional groups in the correct geometric arrangement for effective binding. psu.edu Any modification, such as acetylation of the C-21 or C-23 hydroxyls, that eliminates their ability to act as hydrogen bond donors results in a significant loss of antibacterial activity. asm.orgpsu.edumdpi.com Similarly, conformational changes in the ansa chain that alter the spatial relationship between these key groups also lead to inactive or only moderately active compounds. psu.eduresearchgate.net

| Functional Group | Position | Role in Activity | Reference |

| Hydroxyl/Carbonyl | C-1 | Essential for H-bonding with RNAP | nih.govpsu.edu |

| Hydroxyl/Carbonyl | C-8 | Essential for H-bonding with RNAP | nih.govpsu.edu |

| Hydroxyl | C-21 | Essential for H-bonding with RNAP | nih.govpsu.edu |

| Hydroxyl | C-23 | Essential for H-bonding with RNAP | nih.govpsu.edu |

Influence of Ansa Chain Modifications

The ansa chain is not merely a passive scaffold but plays an active role in the molecule's biological activity. Its length, rigidity, and substitutions all influence the antibiotic's properties. rsc.org Early studies demonstrated that even minor modifications, such as the acetylation of the C-21 or C-23 hydroxyls, abolish activity. asm.org

More complex modifications to the ansa chain have yielded mixed but informative results. Hydrogenation of the double bonds at C16-C17 or C18-C19, for instance, leads to conformational changes that disrupt the critical spatial arrangement of the key hydroxyl and carbonyl groups, resulting in decreased binding to RNAP. researchgate.net However, strategic modifications can be beneficial. In one study, the removal of a methyl group at the C-24 position of the ansa backbone resulted in an analog, 24-desmethylrifampicin, with improved activity against rifampicin-resistant M. tuberculosis. nih.gov It is hypothesized that the loss of this methyl group provides the ansa chain with greater conformational flexibility, allowing it to better accommodate mutations in the RNAP binding pocket. nih.gov

Naturally occurring rifamycins also exhibit a variety of ansa chain modifications. Kanglemycins, for example, feature a deoxysugar at C-27 and a dimethylsuccinic acid moiety at C-20. nih.gov These unique substitutions create additional contacts within the RNAP binding pocket, enabling activity against common rifampicin-resistant strains. asm.org Other natural analogs have been found with oxygen heterocycles (oxirane, tetrahydrofuran) incorporated into the ansa bridge or with cyclopropane (B1198618) motifs. rsc.orgmdpi.com The flexibility of the ansa bridge is considered a "chameleonic" property, allowing the molecule to adapt its conformation as it is transported to its target site. rsc.org

| Modification | Position(s) | Effect on Activity | Reference |

| Acetylation | C-21, C-23 | Loss of activity | asm.org |

| Hydrogenation | C16-C19 | Decreased RNAP binding | researchgate.net |

| Removal of methyl group | C-24 | Improved activity against resistant Mtb | nih.gov |

| K-acid & K-sugar addition | C-20, C-27 | Activity against resistant RNAP | asm.orgnih.gov |

| Incorporation of O-heterocycles | Ansa Bridge | Varied antibacterial activity | rsc.org |

Chemical Synthesis and Derivatization Strategies for Rifamycin L Analogs

Semisynthetic Approaches to Rifamycin (B1679328) Derivatives

Semisynthetic modifications of naturally occurring rifamycins (B7979662), such as rifamycin B and rifamycin S, have been the cornerstone of rifamycin drug development for decades. researchgate.netskemman.is These approaches leverage the core rifamycin scaffold produced by fermentation and introduce chemical changes at specific positions. Rifamycin S, in particular, is a key intermediate for creating hundreds of semisynthetic analogs due to its reactivity. skemman.is

Historically, the most fruitful modifications have been at the C-3 and C-4 positions of the naphthoquinone ring system. researchgate.net These changes often lead to more lipophilic structures with improved bioavailability compared to the parent compounds like rifamycin B. nih.gov The archetypal example of this strategy is the synthesis of rifampicin (B610482), which involves the addition of a methylpiperazine group at the C-3 position of rifamycin SV, significantly enhancing its oral bioavailability and potency against Mycobacterium tuberculosis. researchgate.net

Rifamycin L, identified as the 4-glycolyl ester of rifamycin SV, is itself a product of biotransformation. Washed mycelium of Streptomyces mediterranei can convert rifamycin S into rifamycin B and this compound through acetylation and esterification reactions, respectively. rsc.orgucl.ac.uk This highlights that the core structure is amenable to esterification at the C-4 position, a strategy that can be explored synthetically.

Genetic manipulation of the rifamycin biosynthetic gene cluster in producer strains like Amycolatopsis mediterranei represents a complementary approach. By altering the polyketide synthase (PKS) genes, novel rifamycin structures can be generated, which can then serve as new scaffolds for further semisynthetic derivatization. nih.govresearchgate.net

Table 1: Key Semisynthetic Rifamycin Derivatives and Their Modifications

| Parent Compound | Key Intermediate | Modification Site | Resulting Derivative | Key Improvement |

| Rifamycin B | Rifamycin S/SV | C-3 of Naphthoquinone | Rifampicin | Improved oral bioavailability and potency. researchgate.net |

| Rifamycin B | Rifamycin S/SV | C-3/C-4 of Naphthoquinone | Rifabutin, Rifapentine (B610483) | Varied pharmacological properties. researchgate.net |

| Rifamycin S | Rifamycin SV | C-4 of Naphthoquinone | This compound | Biotransformation product (esterification). rsc.orgucl.ac.uk |

Strategies for Modifying the Ansa Chain

While the naphthoquinone core has been the traditional focus, the aliphatic ansa chain, which is critical for binding to bacterial RNA polymerase (RNAP), has emerged as a key target for modification to combat drug resistance. cuni.cznih.gov Several enzymatic resistance mechanisms in bacteria involve the chemical modification of the ansa chain, rendering the antibiotic inactive. cuni.cz

A primary resistance mechanism is the ADP-ribosylation of the hydroxyl group at the C23 position of the ansa chain, catalyzed by ADP-ribosyltransferase (Arr) enzymes. researchgate.netnih.govtandfonline.com This modification prevents the antibiotic from binding to its RNAP target. researchgate.net Consequently, a major strategy in developing new analogs is to design molecules where this modification is blocked. Structure-based design approaches aim to introduce steric hindrance around the C23 hydroxyl to prevent the Arr enzyme from accessing it, while preserving the antibiotic's ability to bind to RNAP. researchgate.netnih.gov

Other enzymatic modifications targeted by resistance enzymes include phosphorylation at the C21 hydroxyl and glycosylation at the C23 hydroxyl. cuni.cznih.gov Therefore, synthetic strategies also involve modifications at these sites. Replacing the C25 acetate (B1210297) group with other functionalities, for instance, can allosterically prevent the inactivation at the C23 position. researchgate.netnih.gov

Table 2: Ansa Chain Modifications to Overcome Resistance

| Modification Site | Bacterial Resistance Mechanism | Synthetic Strategy | Desired Outcome |

| C23-OH | ADP-ribosylation, Glycosylation nih.gov | Introduce bulky groups at or near C23/C25. researchgate.nettandfonline.com | Block access of resistance enzymes. researchgate.net |

| C21-OH | Phosphorylation cuni.cznih.gov | Modify the hydroxyl group or its environment. | Prevent enzymatic phosphorylation. |

| C25-OH | N/A (Modification site) | Replace acetate with carbamates or other groups. researchgate.netnih.gov | Allosterically hinder enzymatic access to C23-OH. nih.gov |

Introduction of New Functional Groups (e.g., Amino Acid Esters, Carbamates)

To overcome resistance and improve antibacterial profiles, researchers have introduced a variety of new functional groups onto the rifamycin scaffold, particularly at the ansa chain.

Carbamates: A novel series of rifamycin derivatives was prepared by replacing the C25 acetate group with various carbamate (B1207046) functionalities. researchgate.netnih.gov These C25-carbamate rifamycins were found to be poor substrates for ADP-ribosyl transferases. It is suggested that introducing relatively large groups via a C25 carbamate linkage effectively shields the C23 hydroxyl group, preventing its inactivation through ribosylation. researchgate.netnih.gov This strategy led to analogs with significantly improved activity against certain mycobacterial strains compared to rifampin. researchgate.net

Amino Acid Esters: In another approach, new rifamycin analogs were synthesized by linking different L-amino acid esters to the C-3 position via an amine linkage. researchgate.net The study explored esters with methyl, ethyl, tert-butyl, and benzyl (B1604629) groups. The resulting structures were found to exist in solution as zwitterionic or pseudocyclic forms, which influenced their physicochemical properties and antibacterial activity. researchgate.net Notably, analogs containing aromatic L-amino acids with bulky ester groups demonstrated high antibacterial activity against S. epidermidis, S. aureus, and methicillin-resistant S. aureus (MRSA), with potencies comparable to rifampicin. researchgate.net

Table 3: Examples of Novel Functional Groups in Rifamycin Analogs

| Functional Group | Position of Introduction | Example Substituent | Purpose |

| Carbamate | C-25 | 3-morpholino rifamycins with C-25 carbamates. researchgate.netnih.gov | Resist inactivation by ADP-ribosyl transferases. researchgate.net |

| L-Amino Acid Ester | C-3 | L-amino acids with methyl, ethyl, benzyl esters. researchgate.net | Enhance antibacterial activity against Gram-positive bacteria. researchgate.net |

"Click Chemistry" Applications in Rifamycin Modification

"Click chemistry" refers to a class of reactions that are rapid, high-yield, and tolerant of various functional groups, making them ideal for the complex modification of natural products like rifamycins. nih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent click reaction used to create a stable 1,2,3-triazole ring, effectively linking two different molecular fragments. ucl.ac.uktandfonline.com

This approach has been successfully applied to the synthesis of novel rifamycin derivatives. In one study, thirty-four new derivatives of 3-formylrifamycin SV were synthesized using CuAAC. nih.gov This demonstrated that structurally complex rifamycins could be efficiently modified to produce the desired 1,2,3-triazole products, which could then be evaluated for biological activity. nih.govskemman.is The resulting library of compounds allowed for detailed structure-activity relationship (SAR) studies, which indicated that a rigid and basic substituent at the C-3 position was beneficial for high antibacterial and antitubercular activity. nih.gov

Another application involved synthesizing 3-formylrifamycin derivatives intended for conjugation to chitosan (B1678972) via click chemistry to form nanoconjugates for improved drug delivery. researchgate.net This involves creating derivatives with terminal alkyne groups that can react with an azide-functionalized polymer. researchgate.net

Beyond CuAAC, other click reactions like the strain-promoted azide-alkyne cycloaddition (SPAAC) offer alternatives that avoid the use of a potentially toxic copper catalyst, making them suitable for bioconjugation in living systems. These methods open new avenues for creating advanced rifamycin-based therapeutics and molecular probes.

Table 4: Application of Click Chemistry in Rifamycin Derivatization

| Click Reaction Type | Starting Material | Purpose | Result |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 3-Formylrifamycin SV nih.gov | Synthesis of a library of novel C-3 substituted analogs. nih.gov | Creation of 1,2,3-triazole-containing rifamycins for SAR studies. nih.gov |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 3-Formylrifamycin researchgate.net | Preparation of derivatives for conjugation to biopolymers. researchgate.net | Synthesis of alkyne-functionalized rifamycins for nanoparticle drug delivery systems. researchgate.net |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | General (not specific to rifamycin in sources) | Bioorthogonal modification without a copper catalyst. | Potential for in-vivo modification and labeling. |

Molecular Basis of Resistance Mechanisms

Target Modification: RNA Polymerase Mutations

The primary mechanism of action for rifamycins (B7979662) is the inhibition of bacterial DNA-dependent RNA polymerase (RNAP), the essential enzyme responsible for transcription. sci-hub.se Resistance can arise through mutations in the gene encoding the β-subunit of this enzyme, rpoB, which prevent the antibiotic from binding effectively. asm.orgresearchgate.net

Point Mutations in the rpoB Gene (Rifamycin Resistance-Determining Region - RRDR)

The vast majority of mutations conferring rifamycin (B1679328) resistance are located within a specific, highly conserved 81-base-pair region of the rpoB gene known as the Rifamycin Resistance-Determining Region (RRDR). biorxiv.orgnih.govpnas.org This region is critical for the binding of rifamycin to the RNA polymerase. Studies have shown that over 95% of rifampicin-resistant Mycobacterium tuberculosis strains harbor mutations in this RRDR. biorxiv.orgpnas.orgpnas.org The RRDR is a "hot-spot" for mutations, with specific codons being more frequently altered than others. In Escherichia coli, the majority of resistance mutations are found in three clusters within the rpoB gene, with cluster I (codons 507-533) being the most prominent and corresponding to the RRDR in M. tuberculosis. nih.govacs.org

Specific Amino Acid Changes and Their Structural Impact on RNAP Binding

Mutations within the RRDR lead to amino acid substitutions in the RNA polymerase β-subunit, which in turn reduce the binding affinity of rifamycins. nih.govacs.org These changes can be single amino acid substitutions or, more rarely, deletions or insertions. The level of resistance conferred can vary depending on the specific mutation. pnas.org

High-level resistance is often associated with mutations at specific codons. For instance, in M. tuberculosis, substitutions at codons 531 (e.g., Ser → Leu) and 526 (e.g., His → Tyr or Asp) are very common and lead to a significant decrease in susceptibility. biorxiv.orgnih.gov These amino acid changes directly impact the rifamycin-binding pocket. For example, the substitution of a smaller amino acid like serine with a bulkier one like leucine (B10760876) at position 531 can create steric hindrance, physically preventing the rifamycin molecule from settling into its binding site. biorxiv.org Similarly, a change from histidine to tyrosine at codon 526 can significantly alter the conformation of the binding pocket, again impeding the drug's interaction with the enzyme. biorxiv.org

While the majority of clinically relevant mutations are in the RRDR, mutations outside this region have also been identified. cas.cnnih.gov These mutations, though less frequent, can also confer resistance by inducing conformational changes in the RNAP that indirectly affect the rifamycin-binding pocket. biorxiv.orgcas.cn

Table 1: Common Amino Acid Substitutions in the RRDR of the rpoB Gene and Their Association with Rifamycin Resistance

| Codon Position (E. coli numbering) | Common Amino Acid Substitution | Associated Level of Resistance | Reference |

|---|---|---|---|

| 516 | Asp → Val/Gly/Tyr | Low to High | biorxiv.orgbiorxiv.org |

| 526 | His → Tyr/Asp/Asn | High | biorxiv.orgnih.govbiorxiv.org |

| 531 | Ser → Leu | High | biorxiv.orgnih.govbiorxiv.org |

| 513 | Gln → Lys/Leu | High | pnas.orgnih.gov |

| 533 | Leu → Pro | Low | pnas.orgnih.gov |

Enzymatic Inactivation of Rifamycins

A second major strategy employed by bacteria to resist rifamycins is the enzymatic modification of the antibiotic molecule itself. sci-hub.seresearchgate.net This inactivation prevents the drug from binding to its RNA polymerase target. Two prominent mechanisms are ADP-ribosylation and phosphorylation, carried out by distinct enzyme families.

ADP-Ribosylation by Arr Enzymes

Rifamycin ADP-ribosyltransferases (Arr) are enzymes that catalyze the transfer of an ADP-ribose moiety from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to the rifamycin molecule. asm.orgmcmaster.ca This modification renders the antibiotic inactive. nih.govmcmaster.ca Arr enzymes are found in various environmental and pathogenic bacteria, and their genes are often located on mobile genetic elements, facilitating their spread. nih.gov

The process of ADP-ribosylation involves the enzymatic transfer of the ADP-ribose group from NAD+ to a specific site on the rifamycin molecule. mcmaster.ca This modification specifically targets the hydroxyl group at the C23 position of the ansa bridge, a part of the rifamycin structure crucial for its binding to RNA polymerase. asm.org The addition of the bulky and negatively charged ADP-ribose moiety at this position sterically hinders the interaction between the antibiotic and its target. sci-hub.se

The crystal structures of Arr enzymes in complex with rifamycins have provided detailed insights into the mechanism of inactivation. mcmaster.ca The enzyme possesses a binding pocket that accommodates the rifamycin molecule, positioning the C23 hydroxyl group for nucleophilic attack on the ADP-ribose donor, NAD+. mcmaster.ca The addition of the ADP-ribosyl group at C23 is critical because this hydroxyl group is involved in forming a key hydrogen bond with the RNA polymerase. mcmaster.ca By modifying this group, Arr enzymes effectively prevent the formation of a stable drug-enzyme complex, thus abolishing the antibiotic's inhibitory activity. researchgate.netmcmaster.ca

Phosphorylation by Rifampin Phosphotransferases (RPH)

Another mechanism of enzymatic inactivation is phosphorylation, carried out by a family of enzymes known as rifampin phosphotransferases (RPH). These enzymes are ATP-dependent dikinases that inactivate rifamycins by covalently attaching a phosphate (B84403) group. sci-hub.se

RPH enzymes catalyze the transfer of a phosphate group from ATP to the rifamycin molecule. This phosphorylation event occurs specifically at the C21 hydroxyl group of the ansa bridge. The C21 hydroxyl is another critical site for the interaction of rifamycin with RNA polymerase. nih.gov The addition of a phosphate group at this position introduces a bulky, negatively charged moiety that disrupts the binding of the antibiotic to its target. nih.gov

Structural studies of RPH enzymes have elucidated the molecular basis of their catalytic activity. pnas.org The enzyme is composed of three domains: an ATP-binding domain, a rifamycin-binding domain, and a catalytic domain that shuttles the phosphate group between the two substrates. This "toggle-switch" mechanism facilitates the transfer of the phosphate from ATP to the C21 hydroxyl of the rifamycin. The binding pocket of RPH accommodates the rifamycin molecule in such a way that the C21 hydroxyl is positioned for phosphorylation. The resulting phosphorylated rifamycin is unable to fit properly into the binding pocket on the RNA polymerase, leading to antibiotic resistance. nih.gov

Table 2: Comparison of Enzymatic Inactivation Mechanisms of Rifamycins

| Feature | ADP-Ribosylation | Phosphorylation |

|---|---|---|

| Enzyme | Rifamycin ADP-ribosyltransferase (Arr) | Rifampin Phosphotransferase (RPH) |

| Cofactor/Donor | NAD+ | ATP |

| Site of Modification | C23 Hydroxyl | C21 Hydroxyl |

| Mechanism of Inactivation | Steric hindrance preventing binding to RNAP | Steric hindrance and charge repulsion preventing binding to RNAP |

Glycosyltransferases

One of the key enzymatic strategies employed by bacteria to neutralize rifamycins is glycosylation, a reaction catalyzed by rifamycin glycosyltransferases (RGTs). acs.orgsci-hub.senih.gov This process involves the transfer of a glucose moiety from a donor molecule, typically UDP-glucose, to the rifamycin structure. acs.orgelte.hu

The primary target for this modification is the hydroxyl group at position C23 of the ansa chain of the rifamycin molecule. acs.orgsci-hub.seelte.hu This hydroxyl group is crucial for the antibiotic's activity as it forms a key hydrogen bond with the bacterial RNA polymerase, stabilizing the drug-target complex and inhibiting transcription. acs.orgsci-hub.sefrontiersin.org By attaching a bulky glucose molecule to this site, RGTs create steric hindrance that prevents the antibiotic from binding effectively to its target, rendering it inactive. acs.orgelte.hu

This mechanism has been identified in various environmental actinomycetes, such as Streptomyces speibonae (strain WAC1438), which was found to possess a rifampin glycosyltransferase gene (rgt1438). nih.govnih.gov Disruption of this gene in the bacterial chromosome resulted in a loss of antibiotic inactivation and a significant decrease in the minimum inhibitory concentration (MIC), confirming its role in resistance. nih.govnih.gov Interestingly, some bacteria, like WAC1438, exhibit dual resistance mechanisms, harboring both the inactivating enzyme and a resistant form of the RNA polymerase target. nih.govnih.govasm.org

| Enzyme Family | Specific Enzyme Example | Source Organism | Modification Site on Rifamycin | Mechanism of Inactivation |

| Glycosyltransferases (RGTs) | Rgt1438 | Streptomyces speibonae | C23 hydroxyl group | Steric hindrance preventing binding to RNA polymerase |

Phosphotransferases

Another significant enzymatic inactivation pathway involves rifamycin phosphotransferases (RPHs), which confer resistance by phosphorylating the antibiotic. researchgate.netnih.govnih.gov These enzymes are widespread in both environmental and some pathogenic bacteria, including Listeria monocytogenes. researchgate.netnih.gov

Unlike typical antibiotic resistance kinases that transfer the terminal γ-phosphate of ATP, RPHs are ATP-dependent dikinases. acs.orgsci-hub.se They catalyze the transfer of the β-phosphate from ATP to the C21 hydroxyl group on the ansa bridge of the rifamycin molecule. acs.orgsci-hub.se This modification is critical because the C21 hydroxyl group is another key site for hydrogen bonding with RNA polymerase. acs.orgsci-hub.se The addition of a phosphate group at this position disrupts this vital interaction, preventing the formation of a productive antibiotic-enzyme complex and thus blocking transcription inhibition. acs.org

Structural studies of RPH from Listeria monocytogenes (LmRPH) have revealed a unique three-domain architecture: an ATP-binding domain, a rifamycin-binding domain, and a catalytic histidine-containing swivel domain. researchgate.netnih.govcas.cn This swivel domain facilitates the transfer of the phosphate group from ATP to the rifamycin in a "toggle-switch" like mechanism. nih.govcas.cn The hydrophobic nature of the rifamycin-binding pocket and the outward orientation of the R-group of the antibiotic explain the broad substrate selectivity of RPHs, allowing them to inactivate various rifamycins. nih.govnih.govcas.cn

| Enzyme Family | Specific Enzyme Example | Source Organism | Modification Site on Rifamycin | Mechanism of Inactivation |

| Phosphotransferases (RPHs) | RPH-Lm | Listeria monocytogenes | C21 hydroxyl group | Disruption of hydrogen bonding with RNA polymerase |

Monooxygenases

Rifamycin monooxygenases (Rox) represent a third class of enzymes that inactivate rifamycins through a unique and powerful mechanism. frontiersin.orgnih.govmcmaster.ca These FAD-dependent enzymes are found in a variety of environmental bacteria, such as Streptomyces venezuelae and Nocardia farcinica. nih.govnih.gov

Rox enzymes initiate the inactivation process by hydroxylating the naphthoquinone core of the rifamycin molecule, specifically at the 2-position. nih.govmcmaster.ca This initial hydroxylation leads to a subsequent ring-opening and linearization of the antibiotic. nih.govmcmaster.ca The characteristic "basket-like" three-dimensional structure of rifamycins, which is essential for their ability to bind to the RNA exit tunnel of RNA polymerase, is consequently destroyed. acs.orgnih.govmcmaster.ca This structural disruption untethers the ansa chain from the naphthyl moiety, rendering the antibiotic incapable of inhibiting its target. acs.orgsci-hub.se This mechanism provides broad-spectrum resistance against a range of rifamycin antibiotics. nih.govmcmaster.ca

| Enzyme Family | Specific Enzyme Example | Source Organism | Modification Site on Rifamycin | Mechanism of Inactivation |

| Monooxygenases (Rox) | Rox from Streptomyces venezuelae | Streptomyces venezuelae | 2-position of the naphthyl group | Ring opening and linearization, destroying the essential 3D structure |

Efflux Pump Mechanisms

In addition to enzymatic modification, bacteria can achieve resistance by actively expelling rifamycins from the cell using efflux pumps. nih.govatsjournals.orgoup.com These membrane-bound protein complexes act as molecular pumps, recognizing and transporting a wide range of substrates, including antibiotics, out of the bacterial cytoplasm. frontiersin.orgjabonline.in Overexpression of these pumps reduces the intracellular concentration of the antibiotic, preventing it from reaching its target in sufficient quantities to be effective. atsjournals.orgjabonline.in

| Efflux Pump Family | Example Genes/Pumps | Organism(s) | Substrates | Implication in Resistance |

| Major Facilitator Superfamily (MFS) | Rv1250 | Mycobacterium tuberculosis | Rifampicin (B610482) | Potential role in rifampicin resistance |

| ATP-binding cassette (ABC) transporters | Not specified for Rifamycin L | Various bacteria | Broad range of substrates | General multidrug resistance |

| Resistance-Nodulation-Division (RND) Superfamily | AcrAB-TolC | Escherichia coli | Rifampicin, various drugs | Intrinsic and acquired multidrug resistance |

| Mycobacterial Membrane Protein Large (MmpL) | mmpL2, mmpL5 | Mycobacterium tuberculosis | Rifampicin | Overexpression correlated with rifampicin resistance |

Understanding Cross-Resistance Patterns at a Molecular Level

Cross-resistance, where resistance to one antibiotic confers resistance to other structurally or functionally related drugs, is a significant clinical challenge. nih.govspringermedizin.de In the context of rifamycins, the molecular mechanisms of resistance often lead to cross-resistance across the entire class of antibiotics.

Enzymatic inactivation mechanisms, such as those mediated by glycosyltransferases, phosphotransferases, and monooxygenases, often have broad substrate specificity. nih.govnih.gov For instance, the rifampin glycosyltransferase Rgt1438 can inactivate a variety of rifamycin antibiotics with similar efficiency. nih.govnih.gov Similarly, rifampin phosphotransferases can phosphorylate and inactivate diverse clinically used rifamycins. nih.gov This is because these enzymes often target the conserved structural features of the rifamycin core that are essential for their antibacterial activity.

Mutations in the rpoB gene, the target of rifamycins, are a major cause of cross-resistance. elte.hunih.govnih.gov Most rifampin-resistant clinical isolates have mutations in an 81-base-pair region of rpoB. nih.govspringermedizin.de While some mutations lead to high-level resistance to all rifamycins, others can result in variable levels of resistance. nih.govspringermedizin.deitg.be For example, certain mutations in codons 516 and 526 of rpoB may confer resistance to rifampin and rifapentine (B610483) but retain susceptibility to rifabutin. nih.govnih.gov This differential activity is attributed to the specific amino acid substitutions and their impact on the binding affinity of different rifamycin derivatives to the mutated RNA polymerase. nih.gov

Based on a comprehensive review of scientific literature, it is not possible to generate an article on "this compound" that adheres to the specified detailed outline. While this compound is a known compound, there is a significant lack of specific, published research on the advanced analytical and bioanalytical methodologies for its analysis.

Key Findings on this compound:

Identity: this compound is a naturally occurring antibiotic within the rifamycin family. It was first identified in 1969 as the 4-glycolyl ester of Rifamycin SV, produced by the bacterium Streptomyces mediterranei (now reclassified as Amycolatopsis rifamycinica). jst.go.jp

Biosynthetic Role: It serves as a key intermediate in the biosynthesis of other rifamycins. jst.go.jp Specifically, it is a precursor to Rifamycin B, a transformation mediated by the cytochrome P450 enzyme known as Rif16. rcsb.orgscience.gov

Lack of Dedicated Analytical Literature: Searches for analytical methods applied specifically to this compound did not yield studies that would allow for a thorough discussion under the requested headings. The existing literature primarily focuses on its discovery, structural elucidation, and its role in the biosynthetic pathways of other more prominent rifamycins. jst.go.jprcsb.orgmdpi.com The techniques mentioned in the user's outline, such as HPLC, LC-MS/MS, and UV-Vis spectrometry, are widely used for the general class of rifamycins, but specific protocols, validation data, and detailed research findings for this compound are not available in the retrieved sources. mdpi.com

Due to the absence of specific data for this compound concerning High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), High-Performance Thin-Layer Chromatography (HPTLC), UV-Vis Spectrometry, and Fluorescence and Chemiluminescence techniques, creating a scientifically accurate and detailed article as per the user's structured outline is not feasible. Generating content for these sections would require speculation or the misapplication of data from other related compounds, which would violate the core principles of accuracy and strict adherence to the subject of this compound.

Advanced Analytical and Bioanalytical Methodologies in Rifamycin L Research

Electrochemical Methods

Electrochemical methods offer a compelling alternative to traditional analytical techniques for the study of rifamycins (B7979662) due to their high sensitivity, cost-effectiveness, and simplicity of instrumentation, often without the need for laborious pretreatment of samples. rsc.org These methods are based on the electroactive nature of the rifamycin (B1679328) molecule, which contains several functional groups that can be either oxidized or reduced at an electrode surface. mdpi.comsemanticscholar.org The hydroquinone (B1673460) moiety and a third phenolic hydroxyl group are key electroactive sites that can be chemically or electrochemically oxidized. mdpi.com

Various electrochemical techniques have been employed in rifamycin research, including voltammetric, amperometric, potentiometric, and photoelectrochemical methods. mdpi.comnih.gov Voltammetric techniques are particularly prevalent, with methods such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) being used for the anodic (oxidation) investigation of rifampicin (B610482). nih.gov Early studies often focused on the electrochemical reduction of rifampicin using mercury-based electrodes. nih.gov

The choice of electrode material is critical to the performance of the electrochemical analysis. A range of bare solid electrodes, such as glassy carbon electrodes (GCE), carbon paste electrodes (CPE), and disposable pencil graphite (B72142) electrodes, have been utilized. mdpi.com To enhance the sensitivity and selectivity of these methods, modified electrodes are frequently developed. For instance, modifying a GCE with multi-walled carbon nanotubes (MWCNTs) has been shown to significantly increase the peak currents for rifampicin detection, indicating a higher sensitivity. nih.gov Another approach involves the use of gold nanoparticles and poly-melamine nanocomposites on a GCE, which remarkably increases the oxidation response of rifampicin and shifts the oxidation potential to lower values. rsc.org

The electrochemical behavior of rifampicin is often irreversible and diffusion-controlled. nih.gov The pH of the supporting electrolyte is a crucial parameter that influences the electrochemical response. For example, in one study using a poly-melamine-gold nanoparticle modified GCE, the maximum peak currents for rifampicin were observed at a pH of 7.0. rsc.org These validated electrochemical techniques provide a rapid, sensitive, precise, and inexpensive means for determining rifamycin concentrations, presenting a viable alternative to chromatographic and spectrophotometric methods. nih.gov

Table 1: Examples of Electrochemical Methods for Rifamycin Analysis

| Analytical Technique | Electrode Used | Linear Range | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Differential Pulse Voltammetry (DPV) | MWCNT-modified Glassy Carbon Electrode | 0.04 - 10 µM | 7.51 nM | nih.gov |

| Square Wave Voltammetry (SWV) | MWCNT-modified Glassy Carbon Electrode | 0.04 - 10 µM | 11.3 nM | nih.gov |

| Linear Sweep Voltammetry (LSV) | Poly-melamine-Gold Nanoparticle/GCE | 0.08 - 15.00 µM | 0.03 µM | rsc.org |

| Adsorptive Stripping Voltammetry (AdSV) | Hanging Mercury Drop Electrode (HMDE) | Not Specified | Not Specified | semanticscholar.org |

| Cyclic Voltammetry (CV) | CNT-modified Glassy Carbon Electrode | Not Specified | Not Specified | researchgate.net |

Method Validation for Research Purity and Quantification

The validation of analytical methods is a critical requirement in pharmaceutical research to ensure the reliability and accuracy of results for purity assessment and quantification. For rifamycins, various analytical methods, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry, have been developed and validated according to the guidelines set by the International Conference on Harmonisation (ICH). ijarsct.co.inajpamc.comipinnovative.com The validation process assesses several key parameters to confirm that the method is suitable for its intended purpose.

Key Validation Parameters:

Specificity: This ensures that the analytical signal is solely from the analyte of interest, without interference from other components like impurities, degradation products, or excipients in the sample matrix. ipinnovative.com For example, in a stability-indicating RP-HPLC method, specificity was confirmed by demonstrating no interference from placebo, blank, or known impurities at the elution time of rifampicin. ipinnovative.com

Linearity: This parameter establishes that the method provides results that are directly proportional to the concentration of the analyte within a given range. ajpamc.com Linearity is typically evaluated by analyzing a series of standard solutions at different concentrations and is often expressed by the correlation coefficient (R²) of the calibration curve. ipinnovative.comnih.gov For instance, a UV spectrophotometric method for rifampicin demonstrated linearity over a concentration range of 5-13 µg/ml. ajpamc.com

Accuracy: Accuracy reflects the closeness of the measured value to the true value. It is often determined by performing recovery studies, where a known amount of the standard drug is added to a sample and the percentage recovered is calculated. ajpamc.com An RP-HPLC method for rifampicin and azithromycin (B1666446) showed recovery values between 96.6% and 103.9%, confirming its accuracy. nih.gov

Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). ajpamc.comipinnovative.com An RP-HPLC method for rifampicin showed an RSD of 0.9% for six sample solutions, indicating good precision. ipinnovative.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be detected but not necessarily quantified, while the LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. ajpamc.comresearchgate.net These are often calculated based on the standard deviation of the response and the slope of the calibration curve. ajpamc.com A validated RP-HPLC method reported an LOQ of 0.18 ppm for rifampicin. ipinnovative.com

Robustness: This parameter assesses the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.gov

The successful validation of these analytical methods is crucial for the quality control of rifamycin-containing formulations and for conducting pharmacokinetic studies. ijarsct.co.innih.gov

Table 2: Summary of Validated Analytical Methods for Rifamycin Quantification

| Analytical Method | Analyte(s) | Linearity Range | Accuracy (% Recovery) | Precision (%RSD) | Reference |

|---|---|---|---|---|---|

| RP-HPLC | Rifampicin | 0.15 - 0.30 mg/ml | 100.4% - 101.1% | 0.9% | ipinnovative.com |

| RP-HPLC | Rifampicin & Isoniazid | 50 - 250 ppm (Rifampicin) | 100.56% (Rifampicin) | <2% | journalgrid.com |

| RP-HPLC | Azithromycin & Rifampicin | 25 - 150% of target conc. | 96.6% - 103.9% | <2% | nih.gov |

| UV Spectrophotometry | Rifampicin | 5 - 13 µg/ml | 98% - 100% | Low | ajpamc.com |

| LC-MS/MS | Rifampicin | 25 - 6400 ng/mL | <7% (Intra-day), <8% (Inter-day) | Not specified as %RSD | nih.gov |

Therefore, it is not possible to construct a scientifically accurate article that focuses solely on "Rifamycin L" based on the provided outline. The available data pertains to other rifamycins. Attributing this information to "this compound" would be factually incorrect and misleading.

For a detailed and accurate report, it would be necessary to shift the focus to a well-documented compound like Rifampicin or to discuss the preclinical data for the rifamycin class more broadly.

Pre Clinical in Vitro and in Vivo Studies Non Human Model Systems, Molecular Focus

In Vivo Animal Model Studies (focus on molecular target engagement, not clinical efficacy or dosage)

Evaluation of Target Engagement and Molecular Biomarkers

The pre-clinical evaluation of rifamycins (B7979662) involves detailed studies to confirm their interaction with the intended molecular target and to identify biomarkers that can indicate the drug's biological activity and effects.

Target Engagement in Non-Human Models:

The primary molecular target of rifamycin (B1679328) antibiotics is the β-subunit of the bacterial DNA-dependent RNA polymerase (RNAP), an enzyme critical for RNA transcription. mdpi.comnih.govfrontiersin.org Engagement with this target has been extensively verified in various non-human model systems.

Mechanism of Action: Rifamycins bind to a specific pocket on the RNAP β-subunit (encoded by the rpoB gene) that is located deep within the DNA/RNA channel but distinct from the enzyme's active site. frontiersin.org This binding physically obstructs the path of the elongating RNA molecule. frontiersin.org Structural studies, such as the crystal structure analysis of Thermus aquaticus RNAP complexed with rifampicin (B610482), have shown that this steric hindrance prevents the extension of the RNA transcript beyond a length of two to three nucleotides, effectively halting protein synthesis. frontiersin.org

Key Molecular Interactions: The binding affinity is stabilized by specific molecular interactions. For example, four hydroxyl groups on the rifamycin structure (at positions C-1, C-8, C-21, and C-23) form crucial hydrogen bonds with amino acid residues of the RpoB subunit. frontiersin.org

In Vitro Validation: Target engagement has been confirmed using in vitro assays with purified enzymes and in bacterial cell lysates. acs.org A technique known as integral solvent-induced protein precipitation (iSPP) has been used to assess the target engagement of rifampicin in lysates from pathogenic bacteria like Escherichia coli and Staphylococcus aureus. acs.org This method detects changes in protein stability upon drug binding.

Molecular Biomarkers:

Pre-clinical studies have identified several molecular biomarkers that are modulated by rifamycin activity. These are often related to the host's metabolic response to the drug.

Induction of Metabolic Enzymes and Transporters: Rifamycins, particularly rifampicin, are potent inducers of the pregnane (B1235032) X receptor (PXR). infectiologyjournal.com In in vitro studies using liver and intestinal cell lines, activation of PXR leads to the increased expression of its downstream targets, including the metabolic enzyme cytochrome P450 3A4 (CYP3A4) and the drug efflux transporter P-glycoprotein (PgP). infectiologyjournal.com These markers indicate a significant xenobiotic (foreign compound) response in the host.

Bile Acids and Transporter Inhibition: Rifampicin is known to inhibit the function of hepatic uptake transporters, specifically the organic anion-transporting polypeptide 1B (OATP1B). researchgate.net This inhibition leads to measurable changes in the levels of endogenous compounds.

In mouse models, rifampicin administration caused significant increases in serum levels of specific bile acids, such as cholic acid (CA), while decreasing levels of secondary bile acids like deoxycholic acid (DCA) and lithocholic acid (LCA). researchgate.net

In cynomolgus monkeys, rifampicin treatment resulted in elevated plasma levels of various bile acids and their conjugates, as well as increased concentrations of bilirubin. mdpi.com

Inflammatory Markers: In non-human primate models of tuberculosis, serum levels of inflammatory proteins such as Serum Amyloid A1 (SAA1), IP-10, and Interleukin-6 (IL-6) have been used as biomarkers that correlate with disease severity and response to treatment, including regimens containing rifampin. mdpi.com

Interactive Table: Molecular Biomarkers Associated with Rifamycin Activity in Pre-clinical Models

| Biomarker | Model System | Observed Effect | Associated Mechanism | Reference(s) |

|---|---|---|---|---|

| CYP3A4 | HepG2 Liver Cell Line | Increased expression/activity | PXR Activation | infectiologyjournal.com |

| P-glycoprotein (PgP) | Intestinal Cell Lines | Increased expression | PXR Activation | infectiologyjournal.com |

| Cholic Acid (CA) | Mouse Serum | Increased levels | Inhibition of hepatic transporters | researchgate.net |

| Bilirubin | Cynomolgus Monkey Plasma | Increased levels | OATP1B Inhibition | mdpi.com |